ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate
Overview
Description
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that contains both a thienyl and an oxazole ring
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs and isoxazole, which are structural components of this compound, have been studied extensively for their biological activities . They have been found to interact with a variety of biological targets, contributing to their diverse pharmacological properties.
Mode of Action
For instance, some thiophene-based analogs are known to exhibit anti-inflammatory and antimicrobial properties .
Biochemical Pathways
Thiophene-based analogs and isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate to form the corresponding ester. This ester is then subjected to cyclization with an appropriate amine and a dehydrating agent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2-furyl)-1,3-oxazole-4-carboxylate: Similar structure but with a furan ring instead of a thienyl ring.
Ethyl 5-(2-pyridyl)-1,3-oxazole-4-carboxylate: Contains a pyridine ring instead of a thienyl ring.
Ethyl 5-(2-phenyl)-1,3-oxazole-4-carboxylate: Contains a phenyl ring instead of a thienyl ring.
Uniqueness
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is unique due to the presence of both thienyl and oxazole rings, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen and oxygen. The presence of the thienyl group enhances its electronic properties, potentially influencing its biological activity. The synthesis typically involves multi-step reactions that may include cyclization and functionalization processes to introduce the thienyl substituent effectively.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A review of oxazole derivatives highlighted their effectiveness against various bacterial and fungal strains. For instance:
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Benzoxazole derivatives | 0.8 - 3.2 | Candida species |
Reference drug (Ampicillin) | 3.2 - 27 | E. coli, S. aureus |
Studies have shown that oxazole derivatives can inhibit the growth of drug-resistant strains, making them promising candidates for antibiotic development .
Anti-inflammatory Effects
Compounds with oxazole scaffolds have also been investigated for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests that this compound could possess similar therapeutic potential.
Case Studies
Several studies have explored the biological activities of oxazole derivatives:
- Antibacterial Study : A study by Singh et al. evaluated various substituted oxazoles against Staphylococcus aureus and Escherichia coli. Compounds showed significant growth inhibition compared to standard antibiotics .
- Antifungal Activity : Research demonstrated that certain oxazoles exhibited antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 3.2 µg/ml .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The oxazole ring can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The thienyl group may enhance binding affinity to receptors involved in inflammation and infection responses.
Properties
IUPAC Name |
ethyl 5-thiophen-2-yl-1,3-oxazole-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-13-10(12)8-9(14-6-11-8)7-4-3-5-15-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGPOLPAFVUAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274267 | |
Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127919-35-1 | |
Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127919-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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